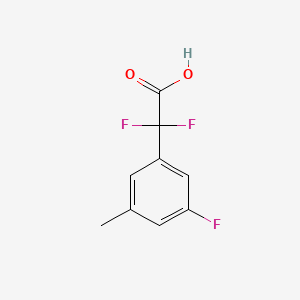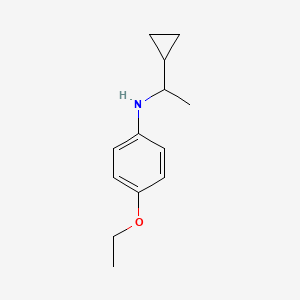
N-(1-cyclopropylethyl)-4-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-4-ethoxyaniline is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to an aniline ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-4-ethoxyaniline typically involves the reaction of 4-ethoxyaniline with 1-cyclopropylethyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base in an organic solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The ethoxy group on the aniline ring can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or sulfonylated aniline derivatives.
Scientific Research Applications
N-(1-cyclopropylethyl)-4-ethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group may enhance the compound’s binding affinity to its target, while the ethoxy group can influence its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropylethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-(1-cyclopropylethyl)-4-chloroaniline: Contains a chloro group instead of an ethoxy group.
N-(1-cyclopropylethyl)-4-nitroaniline: Features a nitro group in place of the ethoxy group.
Uniqueness
N-(1-cyclopropylethyl)-4-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity differently compared to its analogs. The cyclopropyl group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-4-ethoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-3-15-13-8-6-12(7-9-13)14-10(2)11-4-5-11/h6-11,14H,3-5H2,1-2H3 |
InChI Key |
NPEJJOFXWHIMDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


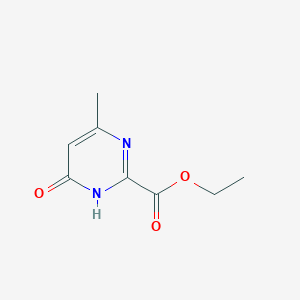
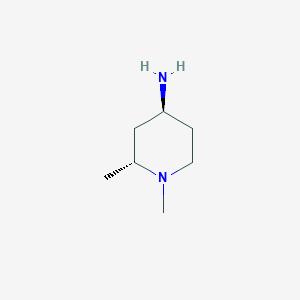
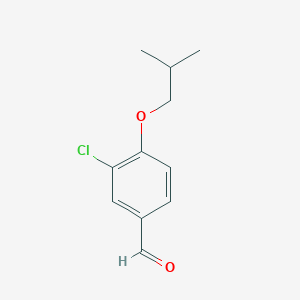
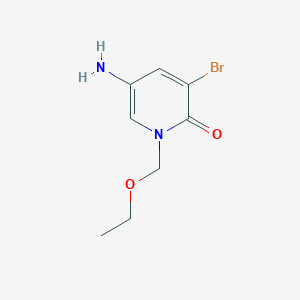
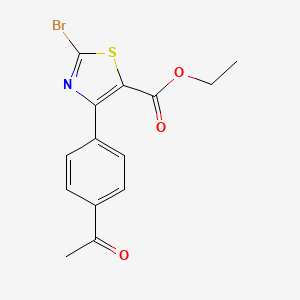
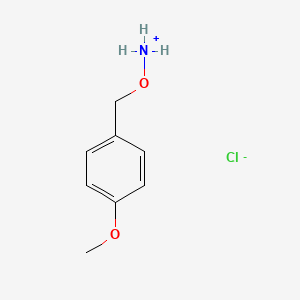
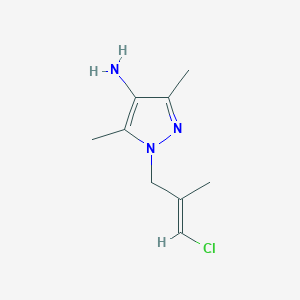
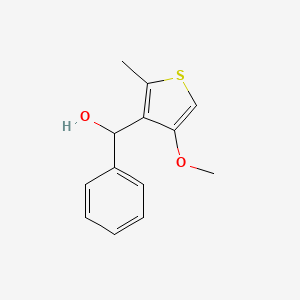
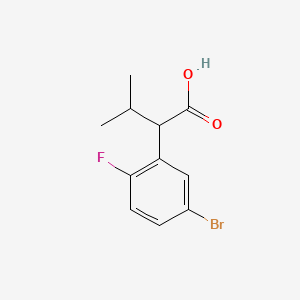
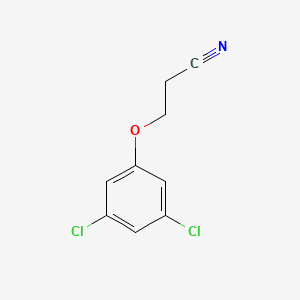
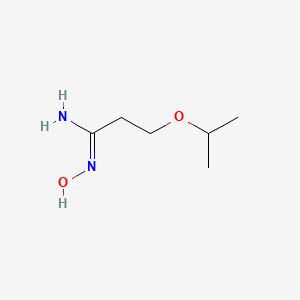
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
